
1-(4-benzyl-1-piperazinyl)-3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)-2-propanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-benzyl-1-piperazinyl)-3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)-2-propanol, also known as BPIP, is a chemical compound that has been studied for its potential use in various scientific research applications. This compound is a selective dopamine D3 receptor antagonist and has been shown to have potential therapeutic effects in the treatment of drug addiction, schizophrenia, and other psychiatric disorders.
Mécanisme D'action
The mechanism of action of 1-(4-benzyl-1-piperazinyl)-3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)-2-propanol is not fully understood, but it is believed to work by blocking the dopamine D3 receptor. The dopamine D3 receptor is involved in reward and motivation pathways in the brain, and blocking this receptor may reduce the rewarding effects of drugs of abuse and reduce drug-seeking behavior. 1-(4-benzyl-1-piperazinyl)-3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)-2-propanol may also modulate other neurotransmitter systems, such as the glutamate and GABA systems, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects
1-(4-benzyl-1-piperazinyl)-3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)-2-propanol has been shown to have a variety of biochemical and physiological effects. In animal models, 1-(4-benzyl-1-piperazinyl)-3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)-2-propanol has been shown to reduce drug-seeking behavior, reduce the rewarding effects of drugs of abuse, and reduce the symptoms of schizophrenia. 1-(4-benzyl-1-piperazinyl)-3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)-2-propanol has also been shown to have anti-inflammatory effects and may be effective in reducing inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-(4-benzyl-1-piperazinyl)-3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)-2-propanol in lab experiments is that it is a selective dopamine D3 receptor antagonist, which allows researchers to study the specific effects of blocking this receptor. 1-(4-benzyl-1-piperazinyl)-3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)-2-propanol is also relatively easy to synthesize and has been optimized to produce high yields and purity.
One of the limitations of using 1-(4-benzyl-1-piperazinyl)-3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)-2-propanol in lab experiments is that it has not been extensively studied in humans, and its safety and efficacy in humans are not well understood. 1-(4-benzyl-1-piperazinyl)-3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)-2-propanol may also have off-target effects on other neurotransmitter systems, which could complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research on 1-(4-benzyl-1-piperazinyl)-3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)-2-propanol. One area of research is to further investigate the potential therapeutic effects of 1-(4-benzyl-1-piperazinyl)-3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)-2-propanol in the treatment of drug addiction and schizophrenia. Clinical trials in humans will be necessary to determine the safety and efficacy of 1-(4-benzyl-1-piperazinyl)-3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)-2-propanol in these populations.
Another area of research is to investigate the potential use of 1-(4-benzyl-1-piperazinyl)-3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)-2-propanol in the treatment of other psychiatric disorders, such as depression and anxiety. 1-(4-benzyl-1-piperazinyl)-3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)-2-propanol may also have potential applications in the treatment of neurodegenerative diseases, such as Parkinson's disease and Alzheimer's disease.
Conclusion
In conclusion, 1-(4-benzyl-1-piperazinyl)-3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)-2-propanol is a chemical compound that has been studied extensively for its potential use in various scientific research applications. 1-(4-benzyl-1-piperazinyl)-3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)-2-propanol is a selective dopamine D3 receptor antagonist and has been shown to have potential therapeutic effects in the treatment of drug addiction, schizophrenia, and other psychiatric disorders. While there are still many questions to be answered about the safety and efficacy of 1-(4-benzyl-1-piperazinyl)-3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)-2-propanol in humans, it is clear that this compound has the potential to be a valuable tool in the study of the brain and behavior.
Méthodes De Synthèse
The synthesis of 1-(4-benzyl-1-piperazinyl)-3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)-2-propanol involves several steps, including the condensation of 5-methyl-2,3-diphenyl-1H-indole-1-carboxylic acid with benzylamine to form the corresponding amide intermediate. The amide is then reduced with sodium borohydride to produce the desired product, 1-(4-benzyl-1-piperazinyl)-3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)-2-propanol. The synthesis of 1-(4-benzyl-1-piperazinyl)-3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)-2-propanol has been optimized to produce high yields and purity.
Applications De Recherche Scientifique
1-(4-benzyl-1-piperazinyl)-3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)-2-propanol has been studied extensively for its potential use in various scientific research applications. One of the most promising areas of research is in the treatment of drug addiction. 1-(4-benzyl-1-piperazinyl)-3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)-2-propanol has been shown to block the rewarding effects of drugs of abuse, such as cocaine and methamphetamine, and reduce drug-seeking behavior in animal models. This suggests that 1-(4-benzyl-1-piperazinyl)-3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)-2-propanol may have potential therapeutic effects in the treatment of drug addiction.
1-(4-benzyl-1-piperazinyl)-3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)-2-propanol has also been studied for its potential use in the treatment of schizophrenia. Studies have shown that 1-(4-benzyl-1-piperazinyl)-3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)-2-propanol can reduce the symptoms of schizophrenia in animal models and may be effective in treating the negative symptoms of the disorder, such as social withdrawal and lack of motivation.
Propriétés
IUPAC Name |
1-(4-benzylpiperazin-1-yl)-3-(5-methyl-2,3-diphenylindol-1-yl)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H37N3O/c1-27-17-18-33-32(23-27)34(29-13-7-3-8-14-29)35(30-15-9-4-10-16-30)38(33)26-31(39)25-37-21-19-36(20-22-37)24-28-11-5-2-6-12-28/h2-18,23,31,39H,19-22,24-26H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRXDXGBZUDUCJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=C2C3=CC=CC=C3)C4=CC=CC=C4)CC(CN5CCN(CC5)CC6=CC=CC=C6)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H37N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Benzyl-piperazin-1-yl)-3-(5-methyl-2,3-diphenyl-indol-1-yl)-propan-2-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(2-phenylethyl)-3-piperidinyl]cyclopentanecarboxamide](/img/structure/B5214335.png)
![6-[(4-phenoxyphenyl)amino]-2-phenyl-7H-benzo[e]perimidin-7-one](/img/structure/B5214342.png)
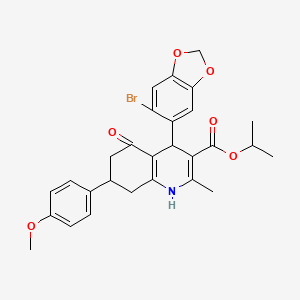
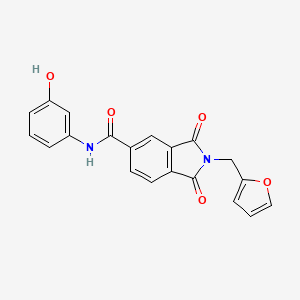
![3-(4-fluorophenyl)-4-oxo-4H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate](/img/structure/B5214390.png)
![1,4-dichloro-2-[3-(2-methoxyphenoxy)propoxy]benzene](/img/structure/B5214398.png)
![N-cyclohexyl-N'-[2-(vinyloxy)ethyl]ethanediamide](/img/structure/B5214409.png)
![2-[(4-chlorophenyl)thio]-N-(2,6-dimethylphenyl)propanamide](/img/structure/B5214420.png)
![2,6-bis(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone](/img/structure/B5214421.png)
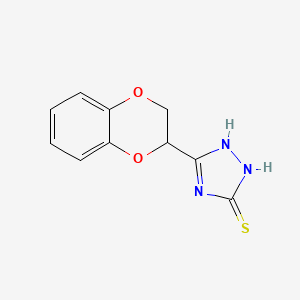
![({1-(cyclohexylmethyl)-2-[(cyclopropylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)ethyl(methyl)amine](/img/structure/B5214438.png)
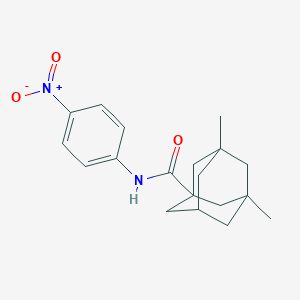
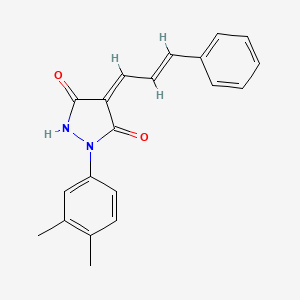
![2-chloro-1-[2-(2-methoxy-4-methylphenoxy)ethoxy]-4-nitrobenzene](/img/structure/B5214455.png)